molecular formula C17H14BrNO3 B2956499 N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 709000-35-1

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2956499
CAS No.: 709000-35-1
M. Wt: 360.207
InChI Key: VBUFFAZSHPHWKB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This compound belongs to a class of chemicals characterized by an N-(4-bromophenyl)carboxamide group, a structural motif present in various bioactive molecules studied for their potential to modulate biological pathways . Its core structure, incorporating a benzopyran (chromene) scaffold, is closely related to coumarin derivatives, which are well-established in scientific literature for their diverse biological activities. Specifically, synthetic coumarin analogs bearing bromophenyl groups have demonstrated notable anti-invasive and antimigratory properties against human cancer cell lines in vitro, as well as the ability to reduce tumor growth in vivo in model systems, suggesting potential as a lead compound for oncology research . The precise mechanism of action for this specific analogue is a subject for further investigation, though related compounds exhibit effects that are independent of classic matrix metalloprotease (MMP) inhibition, indicating a potentially novel pathway . Researchers may utilize this high-purity compound as a key intermediate in organic synthesis, a building block for the development of novel chemical entities, or as a pharmacological tool for probing biological mechanisms in disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUFFAZSHPHWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the condensation of 4-bromophenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by binding to key enzymes involved in the process. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • The 4-bromophenyl group is a common substituent in the target compound and pyridazinone derivatives (), likely enhancing lipophilicity and receptor binding via halogen interactions.
  • Electron-Withdrawing Groups : The 1-oxo group in the benzopyran and 4-oxo in the chromene () increase electrophilicity, which may influence reactivity or binding to nucleophilic residues .

Hypothetical Implications for the Target Compound :

  • The benzopyran core may interact with GPCRs or oxidoreductases due to structural resemblance to flavonoids and coumarins.
  • The 4-bromophenyl group could mediate hydrophobic interactions in receptor binding pockets, similar to FPR-targeting pyridazinones .

Biological Activity

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Formula C17H14BrNO3\text{Molecular Formula }C_{17}H_{14}BrNO_3

The presence of the bromophenyl group , methyl group , and carboxamide group attached to the benzopyran ring contributes to its unique properties and biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial cell wall biosynthesis by binding to key enzymes involved in this process. This mechanism is similar to that of other well-known antimicrobial agents.
  • Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This mechanism has been observed in various cancer cell lines.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
S. typhi6.45 mg/mL
C. albicans6.63 mg/mL

These results indicate that the compound exhibits significant antimicrobial properties, comparable to traditional antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, leading to cell death through apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of various benzopyran derivatives, including this compound. The results indicated that this compound was one of the most potent against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
  • Research on Anticancer Effects : Another study focused on the anticancer effects of benzopyran derivatives, highlighting that this compound induced apoptosis in breast cancer cells via caspase activation .

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